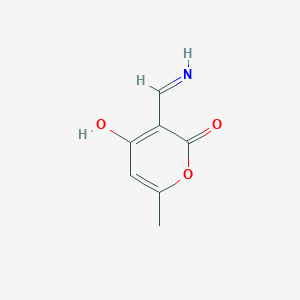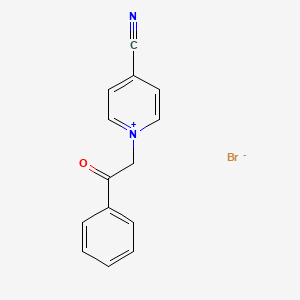
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It is a pyridinium salt with a cyano group and a phenacyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with phenacyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyridinium salts, amides, esters, and various oxidized or reduced derivatives .
科学研究应用
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with various molecular targets. The cyano group and the phenacyl moiety play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
相似化合物的比较
Similar Compounds
1-Phenacylpyridinium Bromide: Similar in structure but lacks the cyano group.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium Bromide: Contains a methyl group instead of a cyano group.
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: A more complex derivative with additional functional groups
属性
CAS 编号 |
25357-39-5 |
|---|---|
分子式 |
C14H11BrN2O |
分子量 |
303.15 g/mol |
IUPAC 名称 |
1-phenacylpyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C14H11N2O.BrH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;/h1-9H,11H2;1H/q+1;/p-1 |
InChI 键 |
ZAXWWCOTSWEEGK-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


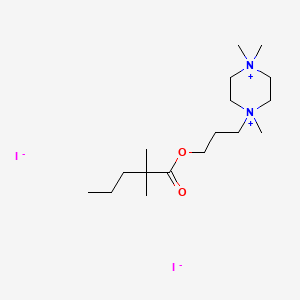
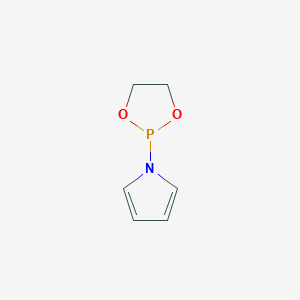
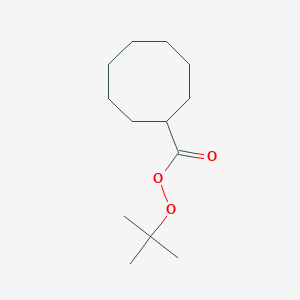
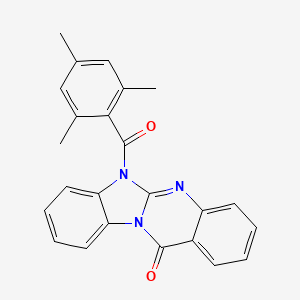
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
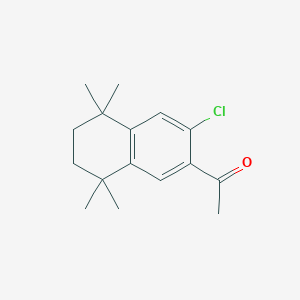
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
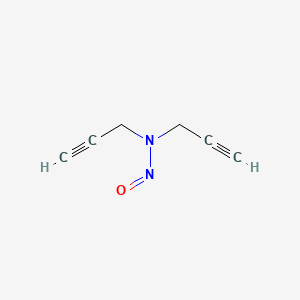
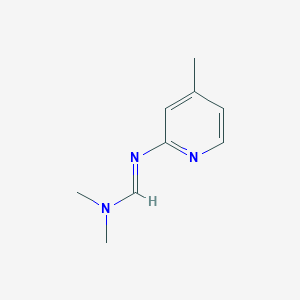
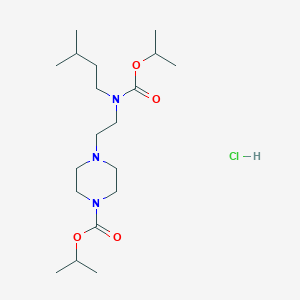
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
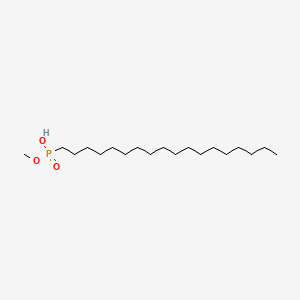
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
